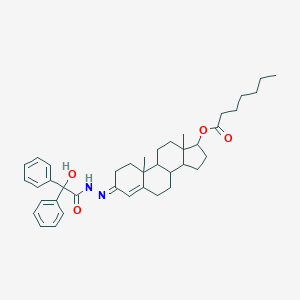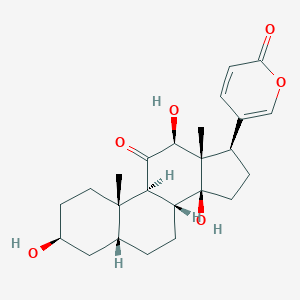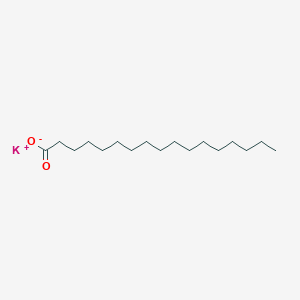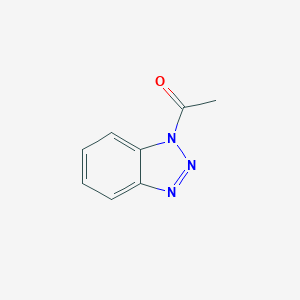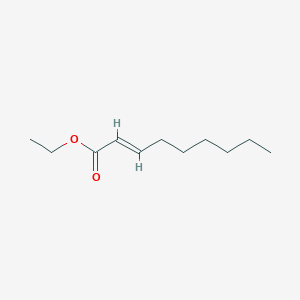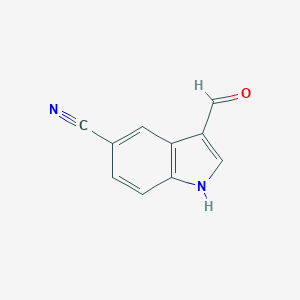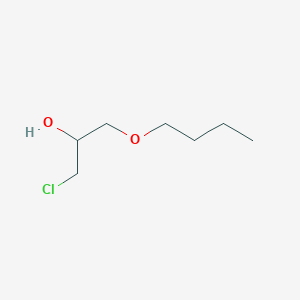
2-Propanol, 1-butoxy-3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-butoxy-3-chloro-, also known as butoxychlor, is a chlorinated hydrocarbon that has been used as a pesticide and herbicide. It was first introduced in the 1940s and has been used extensively in agriculture and horticulture. However, due to its potential toxicity, its use has been restricted or banned in many countries.
Mecanismo De Acción
Butoxychlor acts as a pesticide by disrupting the nervous system of insects. It inhibits the function of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system.
Efectos Bioquímicos Y Fisiológicos
Butoxychlor has been found to have harmful effects on the reproductive system, liver, and kidneys of laboratory animals. It has also been found to be toxic to aquatic organisms and birds. In humans, exposure to 2-Propanol, 1-butoxy-3-chloro- can cause skin irritation, respiratory problems, and gastrointestinal problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butoxychlor can be used in laboratory experiments to study the effects of pesticides on living organisms. However, due to its potential toxicity, its use is limited and alternative methods are preferred.
Direcciones Futuras
1. Development of alternative pesticides that are less toxic to humans and the environment.
2. Further research on the mechanism of action of 2-Propanol, 1-butoxy-3-chloro- and other pesticides.
3. Development of methods to detect and monitor the levels of 2-Propanol, 1-butoxy-3-chloro- and other pesticides in the environment.
4. Investigation of the long-term effects of exposure to 2-Propanol, 1-butoxy-3-chloro- and other pesticides on human health.
5. Development of methods to mitigate the harmful effects of pesticides on the environment.
Métodos De Síntesis
Butoxychlor can be synthesized by reacting 1-chloro-3-butoxypropane with sodium or potassium hydroxide in a solvent such as ethanol or methanol. The reaction produces 2-Propanol, 1-butoxy-3-chloro- and sodium or potassium chloride.
Aplicaciones Científicas De Investigación
Butoxychlor has been extensively studied for its potential toxicity to humans and the environment. It has been found to have harmful effects on the reproductive system, liver, and kidneys of laboratory animals. It has also been found to be toxic to aquatic organisms and birds.
Propiedades
Número CAS |
16224-33-2 |
|---|---|
Nombre del producto |
2-Propanol, 1-butoxy-3-chloro- |
Fórmula molecular |
C7H15ClO2 |
Peso molecular |
166.64 g/mol |
Nombre IUPAC |
1-butoxy-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H15ClO2/c1-2-3-4-10-6-7(9)5-8/h7,9H,2-6H2,1H3 |
Clave InChI |
IZHGMMBZJWHGND-UHFFFAOYSA-N |
SMILES |
CCCCOCC(CCl)O |
SMILES canónico |
CCCCOCC(CCl)O |
Otros números CAS |
16224-33-2 |
Sinónimos |
1-Butoxy-3-chloro-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



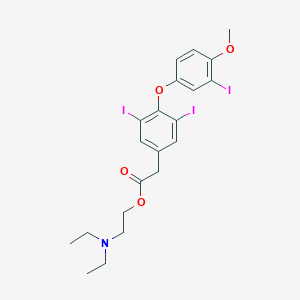
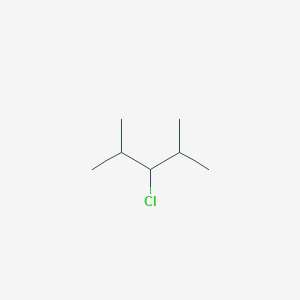
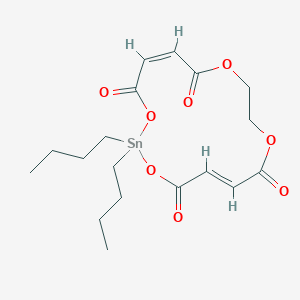
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)

